3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
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Description
3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Fate and Aquatic Effects of Oxo-Process Chemicals
Research on oxo-process chemicals, including those with complex structures similar to "3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid," focuses on their environmental impact and biodegradability. Studies have shown that compounds like C4 and C8 oxo-process chemicals are readily biodegradable and pose generally low concern to aquatic life, indicating potential environmental applications of similar compounds (Staples, 2001).
Biodegradation and Fate in Soil and Groundwater
Compounds structurally related or within the same functional group as "this compound" have been studied for their biodegradation pathways. For instance, ethyl tert-butyl ether (ETBE), a gasoline oxygenate, has been extensively researched for its biodegradation and fate in soil and groundwater, highlighting the importance of understanding the environmental impact of synthetic compounds (Thornton et al., 2020).
Antioxidant Capacity Reaction Pathways
The study of antioxidant capacity and reaction pathways of compounds with similar complexity provides insights into their potential applications in pharmacology and nutraceuticals. For instance, the decolorization assay of antioxidant capacity sheds light on the reaction pathways that underlie the antioxidant activity, offering a basis for further research into the health benefits of complex compounds (Ilyasov et al., 2020).
Properties
IUPAC Name |
3-(3-ethyl-4-oxophthalazin-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-15-13(18)10-6-4-3-5-9(10)11(14-15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXWARXRBMZEJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360648 |
Source
|
Record name | 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356790-59-5 |
Source
|
Record name | 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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